N-(4-hydroxy-2-oxo-2H-chromen-3-yl)acetamide
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Overview
Description
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)acetamide is a derivative of 4-hydroxycoumarin, a naturally occurring compound found in various plants, microorganisms, animals, essential oils, and fruits. This compound is part of the coumarin family, known for its wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxy-2-oxo-2H-chromen-3-yl)acetamide typically involves the reaction of 4-hydroxycoumarin with ethyl bromoacetate in the presence of potassium carbonate to obtain ethyl 2-(2-oxo-2H-chromen-4-yloxy)acetate. This intermediate is then hydrolyzed to produce 2-(2-oxo-2H-chromen-4-yloxy)acetic acid, which is subsequently treated with various amines to yield the desired this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted coumarins, dihydrocoumarins, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and antioxidant properties.
Medicine: Investigated for potential therapeutic uses, including anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-(4-hydroxy-2-oxo-2H-chromen-3-yl)acetamide involves its interaction with various molecular targets and pathways. It is known to inhibit bacterial DNA gyrase, an enzyme critical for DNA replication in bacteria, thereby exhibiting antimicrobial activity. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
4-hydroxycoumarin: The parent compound, known for its anticoagulant properties.
Warfarin: A well-known anticoagulant derived from 4-hydroxycoumarin.
Dicoumarol: Another anticoagulant similar to warfarin.
Coumarin: The simplest member of the coumarin family, used in perfumes and flavorings
Uniqueness
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)acetamide stands out due to its unique combination of antimicrobial, antioxidant, and potential therapeutic properties. Unlike its parent compound, 4-hydroxycoumarin, which is primarily known for its anticoagulant effects, this derivative exhibits a broader range of biological activities, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
N-(4-hydroxy-2-oxochromen-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-6(13)12-9-10(14)7-4-2-3-5-8(7)16-11(9)15/h2-5,14H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZIQFIWRUHEJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C2=CC=CC=C2OC1=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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